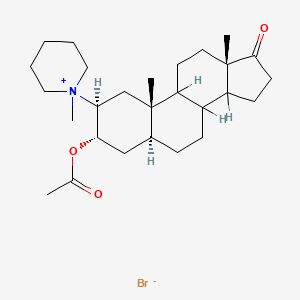
Decyl 2,2-dichloroethenyl methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2,2-dichloroethenyl methyl phosphate is an organophosphorus compound known for its potent insecticidal properties. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agriculture and pest control due to its effectiveness against a wide range of insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl 2,2-dichloroethenyl methyl phosphate can be synthesized through a Perkow reaction, which involves the reaction of triethyl phosphite with trichloroacetaldehyde. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into its constituent parts.
Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of various oxidation products.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and other by-products.
Oxidation: Results in the formation of various oxidized phosphorus compounds.
Substitution: Leads to the formation of substituted organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Decyl 2,2-dichloroethenyl methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.
Biology: Employed in studies related to insect physiology and biochemistry due to its insecticidal properties.
Medicine: Investigated for its potential use in developing new insecticides and understanding the mechanisms of insect resistance.
Industry: Utilized in the formulation of pest control products and agricultural chemicals.
Wirkmechanismus
The primary mechanism of action of decyl 2,2-dichloroethenyl methyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to the nervous system of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with similar properties but different molecular structure.
Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Uniqueness
Decyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific molecular structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to non-target organisms compared to some other organophosphorus compounds makes it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
23248-45-5 |
|---|---|
Molekularformel |
C13H25Cl2O4P |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
decyl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C13H25Cl2O4P/c1-3-4-5-6-7-8-9-10-11-18-20(16,17-2)19-12-13(14)15/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
HRQCUDXKICUJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


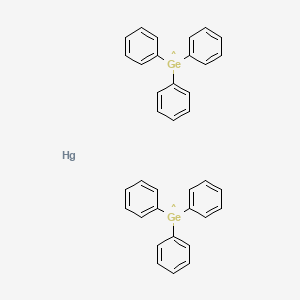
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

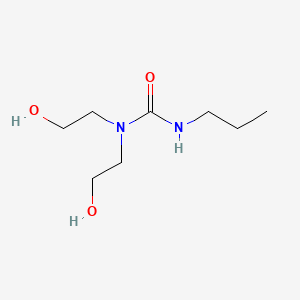


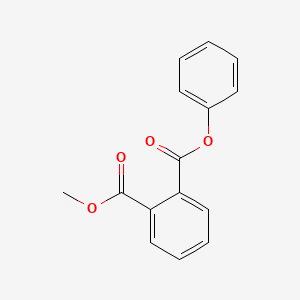
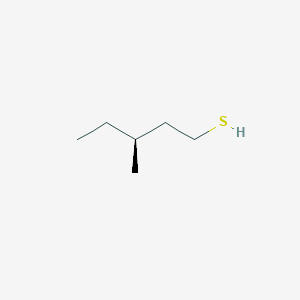
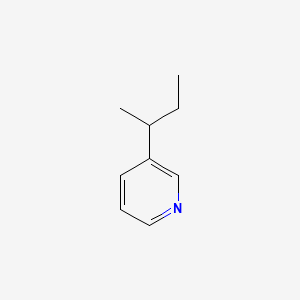
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
